2-Methyl-4-(p-tolyl)pyrimidine - 19927-61-8

2-Methyl-4-(p-tolyl)pyrimidine

Catalog Number: EVT-416071
CAS Number: 19927-61-8
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Methyl-4-(p-tolyl)pyrimidine and its derivatives has been reported in the literature using various methods. One common approach involves the condensation of p-tolyl-acetonitrile with ethyl formate followed by cyclization with acetamidine. [] Another approach involves a Biginelli reaction with 4-methylbenzaldehyde, alkyl acetoacetate, and urea in the presence of an acid catalyst. []

Molecular Structure Analysis

Crystal structure analysis of 2-Methyl-4-(p-tolyl)pyrimidine derivatives reveals a planar pyrimidine ring system. [, ] The p-tolyl substituent typically adopts a non-coplanar conformation with respect to the pyrimidine ring, with the dihedral angle varying depending on the specific derivative and crystal packing. [, ]

Chemical Reactions Analysis

2-Methyl-4-(p-tolyl)pyrimidine can undergo various chemical transformations. For instance, the amino group at position 2 can react with isothiocyanates to yield substituted thioureas. [] Additionally, the pyrimidine ring can be functionalized at various positions through electrophilic aromatic substitution reactions. []

Applications
  • Antibacterial Agents: Pyrazolo[1,5-a]pyrimidin-2-amines containing a 2-Methyl-4-(p-tolyl)pyrimidine scaffold have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Calcium Channel Antagonists: Derivatives of 2-Methyl-4-(p-tolyl)pyrimidine have been investigated for their potential as calcium channel antagonists. While some derivatives showed partial bioisosterism with nifedipine (a known calcium channel blocker), their potency was significantly lower. [, ]
  • Corrosion Inhibitors: Although not specifically 2-Methyl-4-(p-tolyl)pyrimidine, a closely related pyran derivative containing a p-tolyl substituent has been studied for its corrosion inhibition properties on mild steel in acidic environments. [] This suggests the potential for exploring the corrosion inhibition properties of 2-Methyl-4-(p-tolyl)pyrimidine derivatives.

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate

  • Compound Description: Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate (Pyr2) is an organic compound studied for its corrosion inhibition properties on mild steel in hydrochloric acid. [] Electrochemical studies demonstrated Pyr2's effectiveness as a mixed-type corrosion inhibitor, with its efficiency increasing with higher concentrations. [] Theoretical calculations using Density Functional Theory (DFT) provided insights into its adsorption behavior on the metal surface. []

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a novel uracil derivative synthesized through a four-component reaction involving a palladium-catalyzed carbonylation step. [] Its structure was confirmed using NMR spectroscopy, FT-IR spectroscopy, and GC-MS spectrometry. []

(E)-2-((3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid

  • Compound Description: This organic compound serves as a building block for highly stable luminescent molecular crystals. [] These crystals have demonstrated consistent photoluminescence properties under ambient conditions for over a decade. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide

  • Compound Description: This compound, also known as CHMFL-BMX-078, exhibits potent and selective type II irreversible inhibition against the Bone Marrow Kinase in the X chromosome (BMX) kinase. [] It displays an IC50 value of 11 nM by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. [] Additionally, it exhibits high selectivity, with an S score(1) of 0.01 against 468 kinases/mutants in the KINOMEscan evaluation and at least 40-fold selectivity over BTK kinase. []

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one

  • Compound Description: This group of compounds, containing both sulfonamide and 2-azitidinone functionalities, was synthesized as potential antibacterial and antioxidant agents. [] Some derivatives displayed excellent antibacterial activity surpassing streptomycin and moderate to good antioxidant properties in DPPH radical scavenging assays. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide

  • Compound Description: Identified as CHMFL-ABL-053, this compound is a potent, selective, and orally bioavailable BCR-ABL/SRC/p38 kinase inhibitor. [] It exhibits an IC50 value of 70 nM against BCR-ABL and a high selectivity profile (S score (1) = 0.02) against 468 kinases/mutants. [] Notably, it demonstrated significant suppression of BCR-ABL autophosphorylation and downstream signaling pathways, leading to the inhibition of CML cell lines K562, KU812, and MEG-01. []

5-(4-Methylbenzoyl)-1-(methyl-4-methylphenyl-methyleneamino)-4-(4-methylphenyl)-1H-pyrimidine-2-thione

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, revealed a slightly distorted pyrimidine ring and four non-coplanar rings. [] The dihedral angles between the three benzene rings are 44.6(3)°, 77.6(2)°, and 87.4(2)°, while the dihedral angles between the three benzene rings and the pyrimidine ring are 31.4(2)°, 57.4(2)°, and 61.2(2)°. []

Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate

  • Compound Description: The crystal structure of this compound reveals a near-planar molecular geometry and the formation of centrosymmetric dimers through N—H···O hydrogen bonding. [] These dimers further interact via edge-to-face π-stacking involving the p-tolyl substituents. []

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

  • Compound Description: BOS172722 represents a clinical candidate developed as a Monopolar Spindle 1 (MPS1) kinase inhibitor. [] Its discovery involved addressing the rapid metabolism of a series of pyrido[3,4-d]pyrimidine inhibitors. The introduction of a methyl group at the 6-position of the core structure significantly enhanced metabolic stability, leading to the identification of BOS172722 as a promising candidate for clinical development. []

5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound forms hydrogen-bonded chains in the solid state via a single C—H···π(arene) interaction. [] Its crystal structure, along with its isostructural analogues containing 4-chlorophenyl or 4-bromophenyl substituents instead of the 4-methylphenyl group, highlights the role of weak intermolecular forces in dictating solid-state packing arrangements. []

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound was synthesized and characterized by X-ray crystallography, revealing its detailed molecular structure. [] It exhibits promising anticancer activities, effectively inhibiting the proliferation of the human lung adenocarcinoma cell line A549 and the human gastric cancer cell line MKN45. []

1-Methyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione

  • Compound Description: The crystal structure analysis of this compound reveals a non-coplanar arrangement of its three rings (two benzene rings and a pyrimidine ring). [] The structure is stabilized by intermolecular C—H···O hydrogen bonds, leading to the formation of molecular chains. []

1-Allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione

  • Compound Description: This compound's crystal structure, solved using X-ray diffraction, exhibits a disordered allyl group. [] Intermolecular interactions, including C—H···O, C—H···N, and C—H···S hydrogen bonds, contribute to the formation of a two-dimensional network in the crystal lattice. []

5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

  • Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor currently undergoing phase 1 and phase 2 clinical trials. [] This compound exhibits substantial antitumor activity in ALK-positive cancer patients. [] The development of LDK378 was based on overcoming the limitations of the first-generation ALK inhibitor TAE684. []

[Ni2Cl4(C22H17N3)2]

  • Compound Description: This nickel(II) complex, synthesized solvothermally, forms a centrosymmetric dimer with the nickel center coordinated to a 4'-p-tolyl-2,2':6',2''-terpyridine ligand and chloride ions. [] The crystal structure reveals a distorted octahedral geometry around the nickel(II) ion and the absence of π-π interactions between the ligands. []

1-Substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzo[d]pyrimidin-2-ylamino)isothioureas

  • Compound Description: This series of compounds, featuring a substituted thiosemicarbazide group at position 2 and a 4-methylphenyl group at position 3 of a condensed pyrimidine nucleus, were synthesized and evaluated for their antibacterial, antitubercular, and anti-HIV activities. [, ] Certain derivatives exhibited potent activity against bacterial strains like S. epidermidis, S. aureus, and P. vulgaris, with promising antitubercular and anti-HIV activity. [, ]

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound was synthesized via a three-component reaction and characterized using elemental analysis, IR, 1H-NMR, and mass spectrometry. [] Its complex structure features a thiazolo[3,2-a]pyrimidine core, highlighting the synthesis of elaborate heterocyclic systems.

(3-Hydroxy-2-methyl-1-(p-tolyl)-4-pyridinonato)diphenylboron

  • Compound Description: Synthesized in high yield, the crystal structure of (3-hydroxy-2-methyl-1-(p-tolyl)-4-pyridinonato)diphenylboron revealed a flattened B-envelope conformation in its five-membered chelate rings. [] The bond lengths within the molecule are consistent with intermediate-strength binding of the diphenylboron moiety by the O,O-chelating ligand. []

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione

  • Compound Description: This compound serves as a versatile precursor for synthesizing N,N'-disubstituted thioureas by reacting with various isothiocyanates. [] The moderate yields of these reactions are attributed to the chemical behavior of 4,5-substituted pyrimidine-2-thiones. []

2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: Single-crystal X-ray diffraction analysis of this compound revealed a planar pyrazolo[1,5-a]pyrimidine system with the 4-tolyl group slightly twisted out of plane. [] The crystal packing is primarily stabilized by van der Waals forces. []

Tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes

  • Compound Description: This series of metal complexes incorporates 1-aryl-3-hydroxy-2-methyl-4-pyridinone ligands, with the aryl group including phenyl, p-tolyl, p-methoxyphenyl, and p-nitrophenyl. [] These complexes were studied for their lipophilicity using n-octanol/water partitioning experiments, potentiometric titrations, and single-crystal X-ray diffraction. []

Alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

  • Compound Description: Synthesized through a Biginelli reaction, this series of compounds was designed as potential calcium channel antagonists. [] Biological evaluation revealed their weaker activity compared to the reference drug nifedipine, with ethyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylate (IC50 = 1.67 × 10−5 M) displaying the most potent calcium channel antagonist activity within the series. []

Alkyl 6-methyl-3-nitro-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

  • Compound Description: Prepared via Biginelli condensation followed by N3-nitration, this series of compounds was evaluated for calcium channel antagonist activity. [] Compared to nifedipine, they exhibited lower potency, with IC50 values ranging from 1.9 × 10−7 to 3.9 × 10−6 M. [] Studies on guinea pig left atrium indicated weak-to-modest positive inotropic effects for methyl and ethyl esters, while isopropyl and isobutyl esters showed no significant effects on cardiac contractile force. []

N,N-Dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide

  • Compound Description: This compound emerged as a clinical candidate for treating type 2 diabetes through its “partial activator” effects on the glucokinase enzyme. [] This approach aims to maintain efficacy while mitigating the risk of hypoglycemia associated with more potent glucokinase activators. []

N-(5-(4-(4-Methylpiperazin-1-ylmethyl)benzamido)-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • Compound Description: This compound is disclosed in a patent as a potential therapeutic agent for topical administration, optionally in conjugation with other active ingredients. []

1,4,5,6-Tetrahydro-2-methylpyrimidine-4-carboxylic acid (Ectoine)

  • Compound Description: Ectoine is an osmoprotective amino acid synthesized by the thermal cyclization of N-acetyldiaminobutyric acid, which itself is derived from (L)-2,4-diaminobutyric acid. [] This compound plays a vital role in protecting microorganisms from osmotic stress.

2-Methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine (MAMP)

  • Compound Description: MAMP is a major decomposition product of thiamine hydrochloride under thermal degradation conditions (phosphate buffer, pH 6.5, 110 °C). [] Its structure was elucidated using various spectrometric techniques, including 1H NMR, 13C NMR, 2D NMR, and MS. [] Studies suggest MAMP forms through the nucleophilic attack of 2-methyl-3-furanthiol on thiamine. []

2-Benzoyl-2-hydroxy-3-(2-methyl-4-amino-5-pyrimidyl)methyl-4-methyl-5-(2-benzoyloxy or hydroxy)ethylthiazoline

  • Compound Description: This compound, alongside its structural isomer with a hydroxy group instead of the benzoyloxy group, arises from the oxidation of 2-phenyl-4-(2-methyl-4-amino-5-pyrimidyl)methyl-5-methyl-6-(2-benzoyloxy or hydroxy)ethyl-4H-1,4-thiazin-3(2H)-one. [] The discovery of these pseudo-thiamine type compounds and their subsequent reactions provide insights into the chemistry of thiamine analogues. []

2-Methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one

  • Compound Description: This β-thiocarbonyl compound exhibits specific conformational preferences in its crystal structure. [] The carbonyl and methoxy oxygen atoms are nearly coplanar and syn to each other. [] Supramolecular chains form along the c-axis through C—H···O interactions, with the carbonyl oxygen acting as an acceptor for both methine and methyl hydrogen bond donors. []

2-Methyl-4,5-pyrimidinedicarbonitrile

  • Compound Description: Prepared from diethyl ethoxymethyleneoxalacetate and acetamidine, 2-methyl-4,5-bis(carbethoxy)pyrimidine undergoes a conversion to yield 2-methyl-4,5-pyrimidinedicarbonitrile. [] This dinitrile readily reacts with methanol at room temperature to form 2-methyl-4-methoxy-5-pyrimidinecarbonitrile. [] Interestingly, attempts to hydrogenate the dinitrile in the presence of nucleophiles result in displacement at the C-4 position. []

1,1'-Di-p-tolyl-(4,4'-bipyridine)-1,1'-diium dichloride (DTV(2+))

  • Compound Description: DTV(2+), a viologen derivative, exhibits significant fluorescence enhancement upon encapsulation within cucurbit[7]uril (CB7), a macrocyclic host molecule. [] This enhancement is attributed to the restricted rotational relaxation of DTV(2+)'s excited state within the CB7 cavity. [] DTV(2+) also demonstrates strong electron-accepting and photooxidant properties, with electrochemical potentials determined for its redox couples. []

3-(2-Chloroethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium 2,4,6-trinitrophenolate

  • Compound Description: The crystal structure of this salt revealed a syn conformation for the chloroethyl side chain in the cation, nearly orthogonal to the pyrimidine ring. [] The crystal packing is stabilized by extensive hydrogen bonding interactions between the cation and the picrate anion. []

2-Chloro-5-p-toluoylamino-N-p-tolyl-4-p-tolylamino-6-pyrimidinecarboxamide

  • Compound Description: This compound exhibits polymorphism, crystallizing in both orthorhombic and triclinic forms. [] Both polymorphs feature a nearly planar molecular geometry stabilized by intramolecular hydrogen bonds. [] The crystal packing differs between the two forms, with the orthorhombic form exhibiting polymeric chains and the triclinic form forming dimers through weak intermolecular hydrogen bonds. []

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound demonstrated potent antimicrobial activity against Staphylococcus aureus, surpassing the reference drugs metronidazole and streptomycin. [] It also exhibited moderate activity against Pseudomonas aeruginosa and the fungus Candida albicans. [] The study investigated a series of 1-alkyl derivatives of this compound, but their antimicrobial activity was generally inferior to the parent compound. []

2-Methyl-4-quinolinol Allyl, Methallyl, and Crotyl Ethers

  • Compound Description: This series of compounds (allyl, methallyl, and crotyl ethers of 2-methyl-4-quinolinol) undergo thermal rearrangement to yield ortho-Claisen rearrangement products. [] Interestingly, the reaction proceeds with inversion of the migrating group, leading to the formation of 2,3-dihydro[3,2-c]quinoline derivatives. [] Notably, no detectable amounts of 1-allyl-2-methyl-4(1H)-quinolones, products of potential alkyl rearrangement, were observed. []

2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde

  • Compound Description: This compound forms a three-dimensional framework structure in the solid state through a network of N—H···O, C—H···O, and C—H···π(arene) hydrogen bonds. [] This arrangement highlights the significance of intermolecular interactions in determining the crystal packing and solid-state properties of molecules.

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

  • Compound Description: In the crystal structure of this pyrimidine derivative, the benzene and pyrimidine rings adopt a non-coplanar arrangement with a dihedral angle of 55.92(2)°. [] The crystal packing features intermolecular N—H···N and C—H···F hydrogen bonds. []

Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound was synthesized in high yield using a modified Biginelli reaction under microwave irradiation and solvent-free conditions. [] The reaction involved benzaldehyde, p-tolylurea, and methyl acetoacetate, with TsOH as the catalyst. []

3-{2-[4-(4-Fluorobenzoyl)piperidino]ethyl}-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Pirenperone)

  • Compound Description: Pirenperone is a known serotonin-2 antagonist with a nearly planar pyrido-pyrimidine moiety connected to a fluorobenzoyl group via an ethylpiperidyl bridge. [] The planar sections of the molecule are nearly perpendicular to each other. [] The crystal packing is primarily governed by van der Waals interactions. []

Properties

CAS Number

19927-61-8

Product Name

2-Methyl-4-(p-tolyl)pyrimidine

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrimidine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3

InChI Key

LQOQZWZDLZDOPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C

Synonyms

2-methyl-4-p-tolylpyrimidine

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.